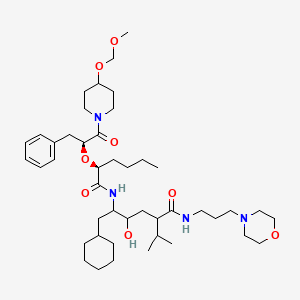

A-74273

Descripción

Propiedades

Número CAS |

130316-95-9 |

|---|---|

Fórmula molecular |

C44H74N4O8 |

Peso molecular |

787.1 g/mol |

Nombre IUPAC |

6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[(2S)-1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoyl]amino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide |

InChI |

InChI=1S/C44H74N4O8/c1-5-6-18-40(56-41(30-35-16-11-8-12-17-35)44(52)48-23-19-36(20-24-48)55-32-53-4)43(51)46-38(29-34-14-9-7-10-15-34)39(49)31-37(33(2)3)42(50)45-21-13-22-47-25-27-54-28-26-47/h8,11-12,16-17,33-34,36-41,49H,5-7,9-10,13-15,18-32H2,1-4H3,(H,45,50)(H,46,51)/t37?,38?,39?,40-,41-/m0/s1 |

Clave InChI |

NVMVSIUABPBQIL-UOKFUGOKSA-N |

SMILES isomérico |

CCCC[C@@H](C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)O[C@@H](CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |

SMILES canónico |

CCCCC(C(=O)NC(CC1CCCCC1)C(CC(C(C)C)C(=O)NCCCN2CCOCC2)O)OC(CC3=CC=CC=C3)C(=O)N4CCC(CC4)OCOC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 74273 A-74273 A74273 gamma-hydroxy-delta-((2-(2-(4-(methoxymethoxy)-1-piperidinyl)-2-oxo-1-(phenylmethyl)ethoxy)-1-oxohexyl)amino)-alpha-(1-methylethyl)-N-(3-(4-morpholinyl)propyl)cyclohexanehexanamide |

Origen del producto |

United States |

Foundational & Exploratory

A-74273: An In-depth Technical Guide on the Mechanism of Action of a Potent Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-74273 is a potent, nonpeptidic, orally active inhibitor of the human renin enzyme. Developed by Abbott Laboratories, this compound demonstrated significant potential in the preclinical setting for the treatment of hypertension. Its mechanism of action centers on the direct, competitive inhibition of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the downstream production of the potent vasoconstrictor angiotensin II, leading to a decrease in blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Although the clinical development of this compound was discontinued, the data amassed from its preclinical evaluation offer valuable insights for researchers in the field of cardiovascular drug discovery.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by directly targeting and inhibiting the enzyme renin.[1] Renin is an aspartic protease that plays a crucial role in the regulation of blood pressure, fluid, and electrolyte balance.[1] It catalyzes the first and rate-limiting step of the RAAS cascade: the cleavage of angiotensinogen to form the decapeptide angiotensin I.[1]

This compound competitively binds to the active site of renin, thereby preventing angiotensinogen from accessing the catalytic domain of the enzyme.[1] This inhibition is highly potent, with an in vitro IC50 value of 3.1 nM for human renin.[2] The blockade of angiotensin I formation leads to a subsequent reduction in the levels of angiotensin II, the primary effector molecule of the RAAS. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone (B195564) from the adrenal cortex, which in turn promotes sodium and water retention by the kidneys. By diminishing angiotensin II levels, this compound leads to vasodilation and reduced fluid volume, culminating in a decrease in arterial blood pressure.[2]

The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Quantitative Data Summary

The preclinical evaluation of this compound generated significant quantitative data, which are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) |

| Renin | Human | 3.1[2] |

| Renin | Dog | 43[3] |

Table 2: In Vivo Effects of Oral this compound in Conscious, Salt-Depleted Dogs[2]

| Oral Dose (mg/kg) | Peak Fall in Mean Arterial Pressure (mm Hg) | Maximal Inhibition of Plasma Renin Activity (%) |

| 0.3 | - | 43 ± 8 |

| 1.0 | - | - |

| 3.0 | -14 ± 1 | - |

| 10.0 | -26 ± 3 | - |

| 30.0 | -44 ± 3 | 98 ± 1 |

*Data are presented as mean ± SEM.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical assessment of this compound.

In Vitro Renin Inhibition Assay

This protocol is a representative method for determining the in vitro potency of renin inhibitors like this compound.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified human renin.

Materials:

-

Purified human renin

-

Synthetic human angiotensinogen or a fluorogenic renin substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

-

Angiotensin I (for standard curve if using angiotensinogen)

-

Detection reagents (e.g., ELISA kit for Angiotensin I or a fluorescence plate reader for fluorogenic substrates)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer to achieve a range of final concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the renin enzyme solution, and the various concentrations of this compound. Include control wells with no inhibitor (for maximum enzyme activity) and wells with no enzyme (for background).

-

Initiation of Reaction: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). Initiate the enzymatic reaction by adding the angiotensinogen or fluorogenic substrate.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.

-

Termination and Detection:

-

If using angiotensinogen, terminate the reaction (e.g., by adding a stop solution or by placing on ice). Quantify the amount of angiotensin I produced using an ELISA.

-

If using a fluorogenic substrate, continuously monitor the increase in fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of renin inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for the in vitro renin inhibition assay.

In Vivo Antihypertensive Activity in Conscious, Salt-Depleted Dogs

This protocol is based on the methodology described for evaluating the in vivo efficacy of this compound.[2]

Objective: To assess the dose-dependent effect of orally administered this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) in a conscious, hypertensive animal model.

Animal Model:

-

Normotensive dogs rendered hypertensive by sodium depletion (low sodium diet and diuretic administration).

Procedure:

-

Animal Preparation and Salt Depletion: House dogs individually and acclimate them to the laboratory environment. Induce a state of elevated plasma renin activity by feeding a low-sodium diet for at least one week and administering a diuretic (e.g., furosemide) prior to the study.

-

Surgical Instrumentation: Under anesthesia, surgically implant catheters into the femoral artery and vein for direct blood pressure measurement and blood sampling, respectively. Allow for a recovery period of at least one week.

-

Experimental Protocol:

-

On the day of the experiment, connect the arterial catheter to a pressure transducer to record blood pressure and heart rate.

-

After a baseline recording period, administer this compound orally at various doses (e.g., 0.3, 1, 3, 10, and 30 mg/kg) or a vehicle control.

-

Continuously monitor and record hemodynamic parameters for several hours post-dosing.

-

Collect venous blood samples at predetermined time points for the determination of plasma renin activity and drug concentrations.

-

-

Plasma Renin Activity (PRA) Assay:

-

Centrifuge blood samples to separate plasma.

-

Determine PRA by measuring the rate of angiotensin I generation from endogenous angiotensinogen under standardized conditions (e.g., incubation at 37°C, pH 7.4).

-

Quantify the generated angiotensin I using a radioimmunoassay (RIA) or ELISA.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure from baseline for each dose group.

-

Calculate the percentage inhibition of plasma renin activity from baseline for each dose group.

-

Analyze the data for statistical significance between the treatment and control groups.

-

The logical relationship for assessing the in vivo effects of this compound is depicted in the diagram below.

Conclusion

This compound is a well-characterized, potent, and orally active renin inhibitor. Its mechanism of action is the direct and competitive inhibition of renin, leading to the suppression of the Renin-Angiotensin-Aldosterone System. Preclinical studies in various animal models, particularly in salt-depleted dogs, have demonstrated its efficacy in lowering blood pressure and reducing plasma renin activity in a dose-dependent manner. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of cardiovascular drug development. While this compound did not progress to clinical use, the insights gained from its development continue to be of significant value in the ongoing search for novel antihypertensive therapies.

References

A-74273: An In-depth Technical Guide on Renin Inhibition Potency

Introduction: A-74273 is a potent, nonpeptide, and orally active inhibitor of the enzyme renin, the critical and rate-limiting enzyme in the renin-angiotensin system (RAS).[1][2][3] The development of orally bioavailable renin inhibitors represented a significant therapeutic goal for managing hypertension and other cardiovascular diseases. This compound emerged from efforts to discover nonpeptide renin inhibitors with improved oral absorption and efficacy.[4] This document provides a detailed overview of the renin inhibition potency of this compound, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

Quantitative Potency Data

This compound demonstrates high potency against human renin and modest activity against canine renin, which enabled its evaluation in preclinical efficacy models.[2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | Assay Condition | IC50 Value | Reference |

| Human Renin | Purified enzyme / Plasma | 3.1 nM | [1][2][5] |

| Dog Renin | Plasma (pH 7.4) | 43 nM | [2][4] |

Mechanism of Action

This compound functions as a competitive inhibitor of renin.[5] It binds to the active site of the enzyme, directly competing with the natural substrate, angiotensinogen (B3276523).[3] This binding prevents the proteolytic cleavage of angiotensinogen into angiotensin I, which is the first and rate-limiting step of the RAS cascade.[3] By blocking this initial step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure.[5]

Signaling Pathway and Point of Inhibition

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. This compound exerts its effect at the very beginning of this pathway.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

The determination of renin inhibition potency involves both in vitro enzymatic assays and in vivo models.

In Vitro Renin Inhibition Assay (Representative Protocol)

This protocol describes a typical method to determine the IC50 value of this compound against purified human renin.

-

Objective: To measure the concentration-dependent inhibition of renin activity by this compound.

-

Materials:

-

Recombinant human renin.

-

Renin substrate (e.g., synthetic peptide or angiotensinogen).

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., Tris or phosphate (B84403) buffer at physiological pH 7.4).

-

Detection reagents for Angiotensin I (e.g., ELISA kit or HPLC standards).

-

96-well microplates.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer to cover a wide concentration range (e.g., from picomolar to micromolar).

-

Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of human renin to the wells of a microplate. Add the various dilutions of this compound to the wells. Include control wells with no inhibitor (100% activity) and no enzyme (background). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the renin substrate to all wells.

-

Reaction Incubation: Incubate the plate for a fixed period (e.g., 60-120 minutes) at 37°C, allowing for the generation of Angiotensin I.

-

Reaction Termination: Stop the reaction using a suitable agent (e.g., addition of a strong acid or specific inhibitor).

-

Quantification: Measure the amount of Angiotensin I produced in each well using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Efficacy Model (Conscious, Salt-Depleted Dog)

This model is used to assess the oral bioavailability and antihypertensive effects of renin inhibitors.

-

Objective: To evaluate the effect of orally administered this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) in a hypertensive animal model.

-

Animal Model: Conscious dogs are typically used. To stimulate the renin-angiotensin system, the animals are put on a low-sodium diet and may be treated with a diuretic.[2]

-

Methodology:

-

Instrumentation: Animals are surgically instrumented with catheters for blood pressure monitoring and blood sampling.

-

Dosing: this compound is administered orally (p.o.) or intraduodenally (i.d.) at various doses (e.g., 0.3 to 30 mg/kg).[1]

-

Monitoring: MAP is continuously monitored. Blood samples are collected at multiple time points before and after drug administration.

-

PRA Measurement: Plasma is separated from blood samples and used to determine plasma renin activity. This is typically done by measuring the rate of Angiotensin I generation when the plasma is incubated at 37°C.[1]

-

Data Analysis: The changes in MAP and the percent inhibition of PRA from baseline are calculated for each dose group and plotted over time to assess the magnitude and duration of the drug's effect.

-

Visualized Workflows

In Vitro IC50 Determination Workflow

Caption: A typical experimental workflow for determining the IC50 of this compound.

Mechanism of Competitive Inhibition

References

- 1. Discovery of a well-absorbed, efficacious renin inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

The Core Structure-Activity Relationship of A-74273: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of A-74273, a potent, nonpeptidic inhibitor of human renin developed by Abbott Laboratories. This compound emerged from a research program aimed at discovering orally bioavailable renin inhibitors for the treatment of hypertension. This document summarizes the key structural features of this compound and its analogs that influence their biological activity, presents quantitative data in a structured format, details relevant experimental protocols, and provides visualizations of key concepts.

Introduction to this compound and its Mechanism of Action

This compound is a second-generation, nonpeptidic renin inhibitor that demonstrated improved oral bioavailability compared to earlier peptidic inhibitors.[1][2] Renin is an aspartic protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the cleavage of angiotensinogen (B3276523) to form angiotensin I.[3] Inhibition of renin, therefore, represents a prime therapeutic target for controlling hypertension. The chemical structure of this compound, N-(3-(4-morpholino)propyl)-5(S)-(2(S)-(4-(methoxymethoxy)piperidin-1-yl)carbonyl-2-phenyl)ethoxyhexanamido-6-cyclohexyl-4(S)-hydroxy-2(S)-isopropylhexanamide, reveals a complex molecule with multiple chiral centers and functional groups that interact with the active site of renin.[2]

The core of this compound's mechanism of action lies in its ability to act as a transition-state analog, binding tightly to the active site of the renin enzyme and preventing it from processing its natural substrate, angiotensinogen.[4][5] The development and optimization of this compound and its analogs were guided by understanding the key interactions between the inhibitor and the enzyme's active site pockets (typically denoted S1, S2, S1', etc.).

Core Structure-Activity Relationship Insights

The SAR of the this compound series of compounds was primarily driven by the need to enhance oral bioavailability while maintaining high inhibitory potency against human renin. A critical finding in the development of this compound was the identification of the morpholino moiety as a site of metabolic instability.[6] This led to extensive exploration of modifications at this part of the molecule to improve its pharmacokinetic profile.

The P1/P1' and P2' Moieties

The potency of renin inhibitors is highly dependent on the nature of the groups occupying the S1, S1', and S2' pockets of the enzyme. For transition-state inhibitors, the group at the P1 position plays a crucial role in binding. Small alkyl side chains at this position were found to diminish inhibitory activity.[5] The design of this compound incorporates a dihydroxyethylene transition-state mimic at the scissile bond, which has been shown to significantly enhance inhibitory potency.

The P2-P4 Region

The P2-P4 region of the inhibitor is critical for establishing interactions with the corresponding S2-S4 pockets of renin. A key innovation in the broader class of Abbott renin inhibitors was the use of a 3-azaglutaramide as a P2-P4 replacement, which contributed to improved bioavailability. While not explicitly part of this compound's final structure, this work highlights the importance of this region for oral absorption.

The C-terminus and the Role of the Morpholino Group

Computer modeling of this compound bound to renin indicated that the C-terminus is involved in a hydrogen-bonding network.[6] The morpholino group in this compound was identified as a site of metabolic degradation, leading to the formation of three primary metabolites through oxidation of the morpholine (B109124) ring.[6] This metabolic liability was a key driver for the synthesis of analogs with modified C-terminal groups. The exploration of various C-terminal groups revealed that those with multiple hydrogen-bonding capabilities, such as 3,5-diaminotriazole and cyanoguanidines, provided particularly potent renin binding.[6] The balance between lipophilicity, aqueous solubility, and hydrogen-bonding capacity at the C-terminus was found to be critical for achieving high oral bioavailability.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for this compound, providing a benchmark for its biological activity. A comprehensive table of analogs is not available in the public literature; however, the data for this compound itself illustrates the high potency and oral activity achieved.

| Compound | Human Renin IC50 (nM) | Dog Renin IC50 (nM) | Oral Bioavailability (Dog, %) |

| This compound | 3.1[1][2] | 43[1][2] | 54 ± 13[1][2] |

Note: The bioavailability in dogs was estimated using a renin inhibitory activity assay, which may account for active metabolites.

Experimental Protocols

In Vitro Human Renin Inhibition Assay

The following is a generalized protocol for a fluorometric renin inhibition assay, based on commercially available kits and methods described in the literature, which is representative of the type of assay used to determine the IC50 of this compound and its analogs.

Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore and a quencher. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (e.g., containing EDANS and Dabcyl)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490-510 nm)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in the assay buffer.

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer and renin solution.

-

Inhibitor wells: Diluted test compound and renin solution.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic renin substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity kinetically at 37°C for a set period (e.g., 60 minutes), taking readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Blood Pressure Measurement in Conscious Dogs

The following protocol is a generalized representation of the methods used to evaluate the in vivo efficacy of renin inhibitors like this compound in a conscious, salt-depleted dog model.

Principle: To assess the antihypertensive effect of a renin inhibitor, it is administered to dogs in which the renin-angiotensin system has been activated through sodium depletion. Blood pressure is monitored continuously to determine the magnitude and duration of the drug's effect.

Materials:

-

Conscious, trained dogs (e.g., Beagles)

-

Low sodium diet

-

Diuretic (e.g., furosemide)

-

Implantable telemetry system for continuous blood pressure and heart rate monitoring or an oscillometric blood pressure monitor

-

Test compound formulation for oral administration

Procedure:

-

Animal Model Preparation:

-

Acclimate dogs to the laboratory environment and blood pressure measurement procedures.

-

Induce a state of sodium depletion by feeding a low sodium diet and administering a diuretic for a period of several days prior to the study. This elevates baseline plasma renin activity.

-

-

Blood Pressure Measurement:

-

Withhold food overnight before the experiment.

-

Allow the dog to rest in a quiet environment for at least 5-10 minutes before taking baseline measurements.

-

If using an oscillometric monitor, place an appropriately sized cuff on a limb (e.g., the pelvic limb) and obtain at least five consecutive readings. Average these readings to determine the baseline systolic, diastolic, and mean arterial pressure.[6]

-

-

Drug Administration:

-

Administer the test compound orally at various dose levels to different groups of dogs. A vehicle control group should also be included.

-

-

Post-Dose Monitoring:

-

Monitor blood pressure and heart rate at regular intervals for several hours (e.g., up to 24 hours) after drug administration.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each time point and each dose group.

-

Plot the mean arterial pressure over time for each dose group to visualize the antihypertensive effect.

-

Determine the peak fall in blood pressure and the duration of action for each dose.

-

Visualizations

The following diagrams illustrate key concepts related to the this compound structure-activity relationship and experimental workflows.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renin inhibitors. I. Synthesis and structure-activity relationships of transition-state inhibitors containing homostatine analogues at the scissile bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Renin‐Angiotensin‐Aldosterone System in Greyhounds and Non‐Greyhound Dogs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of A-740003: A Potent and Selective P2X7 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders. Its activation by high concentrations of extracellular ATP, a key damage-associated molecular pattern, triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines such as IL-1β. The discovery of potent and selective antagonists for the P2X7 receptor has been a crucial step in validating its role in disease and exploring its therapeutic potential. This technical guide focuses on the discovery, development, and pharmacological profile of A-740003, a novel and selective P2X7 receptor antagonist.

Discovery and Chemical Profile

A-740003, with the chemical name N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide, emerged from a cyanoguanidine series of compounds.[1] It was identified as a potent and selective antagonist of the P2X7 receptor with high affinity for both rat and human orthologs.[1][2]

Mechanism of Action

A-740003 acts as a competitive antagonist at the P2X7 receptor.[2] By binding to the receptor, it blocks the conformational changes induced by the agonist ATP, thereby preventing ion channel opening and subsequent downstream signaling events. This includes the inhibition of calcium influx, pore formation, and the release of pro-inflammatory cytokines.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for A-740003, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of A-740003

| Assay | Species | IC50 | Reference |

| BzATP-stimulated Calcium Influx | Rat | 18 nM | [2] |

| BzATP-stimulated Calcium Influx | Human | 40 nM | [2] |

| Yo-Pro-1 Uptake (Pore Formation) | Rat | 138 nM | [3] |

| Yo-Pro-1 Uptake (Pore Formation) | Human | 93 nM | [3] |

| Agonist-evoked IL-1β Release | Human (THP-1 cells) | 156 nM | [2] |

Table 2: In Vivo Efficacy of A-740003 in Pain Models

| Pain Model | Species | Endpoint | ED50 | Reference |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Antinociception | 19 mg/kg (i.p.) | [2] |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Reduction of Hyperalgesia | 38-54 mg/kg (i.p.) | [2] |

| Complete Freund's Adjuvant-induced Thermal Hyperalgesia | Rat | Reduction of Hyperalgesia | 38-54 mg/kg (i.p.) | [2] |

Signaling Pathways

Activation of the P2X7 receptor initiates a complex signaling cascade. The following diagram illustrates the key pathways modulated by P2X7 and inhibited by A-740003.

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.cn [glpbio.cn]

A-74273 Pharmacokinetics in Canines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-74273 is a potent, nonpeptidic inhibitor of the enzyme renin, a critical component of the Renin-Angiotensin-Aldosterone System (RAAS). By targeting the initial, rate-limiting step of this cascade, this compound demonstrates potential for the management of hypertension. Preclinical evaluation of pharmacokinetic properties in relevant animal models is a cornerstone of drug development. The canine model, particularly the beagle dog, is frequently employed for such studies due to physiological similarities to humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in canines, details established experimental methodologies, and visualizes the compound's mechanism of action and typical experimental workflows. While comprehensive quantitative pharmacokinetic parameters are not fully available in publicly accessible literature, this guide synthesizes the existing data on bioavailability, metabolism, and elimination to provide a foundational understanding for research and development professionals.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by directly inhibiting renin, the enzyme responsible for the conversion of angiotensinogen (B3276523) to angiotensin I. This action effectively blocks the entire downstream cascade of the Renin-Angiotensin-Aldosterone System, which plays a crucial role in the regulation of blood pressure and fluid balance. The inhibition of this system leads to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a reduction in blood pressure.

Pharmacokinetic Profile in Canines

Pharmacokinetic studies in beagle dogs have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. The available data indicates that the compound has been evaluated via both intravenous and oral (intraduodenal) routes of administration.

Quantitative Pharmacokinetic Parameters

While a complete public dataset is not available, the following table summarizes the known pharmacokinetic information for this compound in beagle dogs. Further studies would be required to populate a comprehensive list of parameters for both intravenous and oral administration.

| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (Intraduodenal) Administration | Reference |

| Dose | 1 mg/kg | 10 mg/kg | [1] |

| Bioavailability (F) | - | 26 ± 10% | [1] |

| Cmax (Maximum Concentration) | Data not available | Data not available | - |

| Tmax (Time to Cmax) | Data not available | Data not available | - |

| t1/2 (Half-life) | Data not available | Data not available | - |

| AUC (Area Under the Curve) | Data not available | Data not available | - |

| CL (Clearance) | Data not available | Data not available | - |

| Vd (Volume of Distribution) | Data not available | Data not available | - |

Metabolism and Elimination

Studies in beagle dogs have demonstrated that this compound is subject to metabolism and is primarily eliminated via the hepatobiliary route.

-

Metabolism: The biotransformation of this compound is mediated, at least in part, by the cytochrome P450 3A (CYP3A) enzyme system. In vitro studies using dog liver microsomes have confirmed the conversion of this compound to its metabolites.[1]

-

Elimination: Following both intravenous (1 mg/kg) and oral (10 mg/kg) administration in beagle dogs, the predominant route of excretion is through the feces, accounting for over 92% of the administered dose. Less than 3% of the dose is recovered in the urine.[1] A study in a bile-exteriorized dog confirmed that hepatobiliary excretion is the major clearance mechanism, with 79.8% of an intravenous dose being excreted in the bile within 6 hours.[1]

Experimental Protocols

The following sections outline generalized experimental protocols for conducting pharmacokinetic studies of a compound like this compound in canines. These are based on standard practices and should be adapted with specific details for the compound of interest.

Animal Model

-

Species: Beagle dogs are a commonly used and accepted model for preclinical pharmacokinetic studies.

-

Health Status: Healthy, adult male and female dogs should be used. A thorough health screening, including physical examination and clinical pathology, should be performed prior to the study.

-

Housing and Diet: Animals should be housed in accordance with animal welfare regulations with access to standard canine diet and water. For oral administration studies, a period of fasting is typically required before dosing.

Dosing and Administration

-

Intravenous (IV) Administration: this compound, formulated in a suitable vehicle (e.g., 5% dextrose in water), is administered as a bolus injection or infusion into a peripheral vein (e.g., cephalic vein).

-

Oral (PO) Administration: The compound is administered orally, typically as a capsule or via gavage. For compounds with potential solubility issues, intraduodenal administration may be used to bypass gastric degradation.

Blood Sampling

-

Procedure: Blood samples are collected from a peripheral vein (e.g., jugular vein) at predetermined time points following drug administration.

-

Time Points: A typical sampling schedule for an IV study might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For an oral study, time points might include pre-dose, and 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

Conclusion

The available data on this compound in canines indicates that it is a renin inhibitor with oral bioavailability and is primarily cleared through hepatobiliary excretion following metabolism by CYP3A enzymes. While a comprehensive public dataset of its pharmacokinetic parameters is lacking, the information presented in this guide provides a crucial foundation for researchers and drug development professionals. Further studies are necessary to fully characterize the pharmacokinetic profile of this compound in the canine model to support its continued development. The experimental protocols and workflows described herein offer a template for the design and execution of such studies.

References

In Vitro Metabolism of A-74273: A Methodological Overview

Disclaimer: As of the latest search, specific data on the in vitro metabolism of the compound A-74273 is not publicly available. Therefore, this document serves as a comprehensive technical guide outlining the standard methodologies and data presentation that would be employed in the investigation of the in vitro metabolism of a novel chemical entity, using generalized information from established drug metabolism studies.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for conducting and interpreting in vitro metabolism studies. The principles and protocols described herein are based on established practices in the field of drug metabolism and pharmacokinetics.

Introduction to In Vitro Metabolism Studies

In vitro metabolism studies are fundamental in drug discovery and development for predicting the metabolic fate of a new chemical entity in the body.[1] These studies help in identifying potential metabolic pathways, the enzymes involved (primarily Cytochrome P450 enzymes), and the rate of metabolism.[2][3][4][5][6] This information is crucial for understanding a drug's pharmacokinetic profile, potential drug-drug interactions, and any metabolism-related toxicities.[4][7]

The primary objectives of in vitro metabolism studies include:

-

Determination of metabolic stability.

-

Identification of major metabolites.

-

Elucidation of metabolic pathways.

-

Identification of the enzymes responsible for metabolism.

-

Assessment of potential for enzyme inhibition or induction.

Data Presentation: Summarizing Quantitative Data

Quantitative data from in vitro metabolism studies are typically summarized in tables to facilitate comparison and interpretation. Below is a template for presenting such data for a hypothetical compound.

Table 1: In Vitro Metabolic Stability of a Hypothetical Compound

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |

| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |

| Parent Compound Remaining (%) | Data | Data | Data |

| Half-life (t½, min) | Calculated Value | Calculated Value | Calculated Value |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated Value | Calculated Value | Calculated Value |

Table 2: Metabolite Identification and Formation

| Metabolite ID | Proposed Structure | Mass Shift (m/z) | Relative Abundance (%) | Proposed Metabolic Reaction |

| M1 | Hydroxylated | +16 | Data | Oxidation |

| M2 | N-dealkylated | -C2H4 | Data | Dealkylation |

| M3 | Glucuronide Conjugate | +176 | Data | Glucuronidation |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of in vitro metabolism experiments. The following is a generalized protocol for a typical metabolic stability assay using liver microsomes.

3.1. Metabolic Stability in Liver Microsomes

Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes.

Materials:

-

Test compound (e.g., this compound)

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the incubation mixture is transferred to a new tube containing cold acetonitrile with an internal standard to stop the reaction.

-

The quenched samples are centrifuged to precipitate the proteins.

-

The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Control incubations are performed in the absence of NADPH to assess non-enzymatic degradation.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Caption: Hypothetical metabolic pathway of a xenobiotic.

Caption: Experimental workflow for an in vitro metabolism assay.

References

- 1. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of biotransformation studies in minimizing metabolism-related liabilities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytochrome P450 Metabolism of A-74273

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) mediated metabolism of A-74273, an orally active renin inhibitor formerly under development by Abbott Laboratories. The information presented is synthesized from published preclinical in vivo and in vitro studies.

Core Summary

This compound undergoes extensive metabolism, primarily centered on the morpholine (B109124) ring. In vivo studies in rats and dogs, along with in vitro investigations using human, rat, and dog liver microsomes, have demonstrated a consistent metabolic profile across species. The primary metabolic pathway involves the oxidative cleavage of the morpholine ring, leading to the formation of three main metabolites. This biotransformation is, at least in part, catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes.

Quantitative Metabolic Data

The following table summarizes the quantitative data on the biliary excretion of this compound and its major metabolites following intravenous administration.

| Compound | Biliary Excretion (% of Radioactive Dose) in Dogs | Biliary Excretion (% of Radioactive Dose) in Rats |

| This compound (Unchanged) | 5 - 17% | Not explicitly quantified in the same manner |

| A-78242 (Ethanolamine Metabolite) | 12.0 - 20.2% | Not explicitly quantified in the same manner |

| A-78030 (Amine Metabolite) | 12.0 - 20.2% | Not explicitly quantified in the same manner |

| A-81307 (Carboxylic Acid Metabolite) | 12.0 - 20.2% | Not explicitly quantified in the same manner |

Data derived from in vivo studies in bile-exteriorized animals.

Metabolic Pathways and Experimental Workflows

The metabolic fate of this compound and the general experimental approach to its characterization are depicted in the following diagrams.

Experimental Protocols

Based on the available information, the key experiments for elucidating the metabolism of this compound involved the following methodologies.

In Vivo Metabolism and Disposition Studies

-

Animal Models: Male and female Beagle dogs and Sprague-Dawley rats were utilized. For detailed biliary excretion studies, animals were bile-exteriorized.

-

Dosing: Radiolabeled [14C]this compound was administered as a single oral or intravenous dose.

-

Sample Collection: Urine, feces, and bile (from cannulated animals) were collected over a period of up to 5 days post-dose.

-

Analytical Method: Radio-High-Performance Liquid Chromatography (Radio-HPLC) was employed to separate and quantify the parent compound and its metabolites in the collected biological samples.

In Vitro Metabolism Studies

-

Enzyme Source: Liver microsomes were prepared from rats, dogs, and humans.

-

Substrate: [14C]this compound was used as the substrate.

-

Incubation: The radiolabeled compound was incubated with the liver microsomal preparations in the presence of necessary cofactors (e.g., NADPH).

-

Metabolite Identification: The formation of metabolites was monitored and analyzed, likely using Radio-HPLC and potentially mass spectrometry for structural elucidation.

-

Enzyme Inhibition Studies: To identify the specific P450 isozymes involved, inhibition studies were performed. The use of troleandomycin (B1681591) and erythromycin, known inhibitors of CYP3A, suggested the involvement of this enzyme subfamily in the biotransformation of this compound.

Concluding Remarks

The metabolism of the renin inhibitor this compound is characterized by extensive biotransformation of its morpholine moiety, a process mediated in part by the CYP3A enzyme subfamily. The metabolic profile, featuring the formation of ethanolamine, amine, and carboxylic acid derivatives, is consistent across preclinical species (rat, dog) and in vitro human liver microsome models. This cross-species similarity suggested that the preclinical models were representative of human metabolism. The discontinuation of this compound's development has limited the availability of more extensive clinical metabolic data. This guide serves as a foundational resource for researchers interested in the metabolic pathways of morpholine-containing compounds and the role of CYP3A in drug development.

The Metabolic Fate of A-74273: An In-Depth Examination of Morpholine Ring Biotransformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic processes involving the morpholine (B109124) ring of the potent renin inhibitor, A-74273. The following sections detail the quantitative data on its major metabolites, the experimental protocols for in vivo and in vitro metabolism studies, and visual representations of the metabolic pathways and experimental workflows.

Quantitative Analysis of this compound Metabolism

The metabolism of this compound predominantly occurs through the opening of its morpholine ring, leading to the formation of three primary metabolites. In vivo studies in dogs following a 1 mg/kg intravenous dose have quantified the contribution of these metabolites to the total radioactivity found in bile, as detailed in Table 1.

| Metabolite ID | Chemical Name | Percentage of Biliary Radioactivity (%)[1] |

| A-78242 | Ethanolamine (B43304) derivative | 12.0 - 20.2 |

| A-78030 | Amine derivative | 12.0 - 20.2 |

| A-81307 | Carboxylic acid derivative | 12.0 - 20.2 |

| This compound | Unchanged Parent Drug | 5 - 17 |

| Table 1: Biliary Excretion of this compound and its Metabolites in Dogs |

Metabolic Pathway of the this compound Morpholine Ring

The biotransformation of the morpholine ring of this compound proceeds through an oxidative cleavage, resulting in the formation of an ethanolamine metabolite (A-78242), which is further metabolized to an amine (A-78030) and a carboxylic acid (A-81307). This metabolic cascade is a critical aspect of the drug's clearance.

Experimental Protocols

Detailed methodologies for the investigation of this compound metabolism are crucial for the replication and extension of these findings. The following sections outline representative protocols for both in vivo and in vitro studies based on established practices in drug metabolism research.

In Vivo Metabolism Studies in Animal Models (Rat and Dog)

-

Animal Models and Dosing:

-

Male and female Sprague-Dawley rats and Beagle dogs are used.

-

For intravenous (IV) administration, [14C]this compound is administered at a dose of 1 mg/kg.

-

For oral (PO) administration, the dose is 10 mg/kg.

-

-

Sample Collection:

-

Urine and feces are collected for 5 days post-dose.

-

For biliary excretion studies, animals are bile-duct cannulated, and bile is collected for at least 6 hours.

-

-

Sample Analysis:

-

Radioactivity in samples is quantified using liquid scintillation counting.

-

Metabolite profiling is performed using radio-HPLC analysis of bile, urine, and fecal homogenates.

-

In Vitro Metabolism Studies using Liver Microsomes

-

Microsome Preparation and Incubation:

-

Liver microsomes are prepared from rats, dogs, and humans.

-

Incubations are performed in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

The incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), [14C]this compound, and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Reaction Termination and Sample Preparation:

-

Reactions are terminated by the addition of a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

-

Metabolite Identification and Quantification:

-

Metabolites are separated and identified using HPLC coupled with a radioactivity detector and mass spectrometry (LC-MS/MS).

-

Comparison with authentic standards of the metabolites is used for confirmation.

-

Experimental Workflow for this compound Metabolism Studies

The systematic investigation of this compound metabolism follows a logical progression from in vivo observations to in vitro mechanistic studies. This workflow ensures a comprehensive understanding of the drug's metabolic fate.

References

Preclinical Profile of A-74273: A Potent and Orally Bioavailable Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for A-74273, a novel, nonpeptidic inhibitor of the human renin enzyme. Developed by Abbott Laboratories, this compound was identified as a potent and orally active agent with potential applications in the management of cardiovascular diseases. Although its clinical development was discontinued, the preclinical data for this compound offer valuable insights into the pharmacology and disposition of this class of renin inhibitors.

Core Findings at a Glance

This compound demonstrated high potency in inhibiting human renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation. In preclinical animal models, orally administered this compound elicited dose-dependent reductions in blood pressure and plasma renin activity. The compound exhibited favorable oral bioavailability in dogs, a significant advancement for nonpeptidic renin inhibitors at the time of its development.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

In Vitro Potency and Selectivity

| Target Enzyme | IC50 (nM) | Species | Notes |

| Renin | 3.1 | Human | Purified enzyme assay. |

| Renin | 43 | Dog | In plasma at pH 7.4. |

| Cathepsin G | >10,000 | Not Specified | Demonstrates high selectivity. |

| Pepsin | >10,000 | Not Specified | Demonstrates high selectivity. |

| Cathepsin D | >10,000 | Not Specified | Demonstrates high selectivity. |

In Vivo Pharmacodynamic Effects in Conscious, Salt-Depleted Dogs

| Oral Dose (mg/kg) | Peak Fall in Mean Arterial Pressure (mm Hg) | Maximum Inhibition of Plasma Renin Activity (%) |

| 0.3 | Not significant | 43 ± 8 |

| 1 | Not significant | Not reported |

| 3 | -14 ± 1 | Not reported |

| 10 | -26 ± 3 | Not reported |

| 30 | -44 ± 3 | 98 ± 1 |

Pharmacokinetic Profile in Dogs

| Parameter | Value | Species | Administration Route |

| Bioavailability | 54 ± 13% | Dog | Oral |

| Bioavailability | 26 ± 10% | Dog | Intraduodenal (10 mg/kg)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate understanding and potential replication of the findings.

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human renin.

Protocol:

-

Enzyme and Substrate: Purified human renin and a synthetic peptide substrate linked to a fluorophore and a quencher are used.

-

Reaction Buffer: The assay is performed in a suitable buffer at physiological pH (7.4).

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

20 µl of the synthetic peptide substrate is added to the wells of a microtiter plate.

-

150 µl of assay buffer is added to each well.

-

10 µl of the this compound solution at various concentrations is added to the inhibitor wells.

-

The reaction is initiated by adding 10 µl of purified human renin to each well.

-

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 15 minutes).

-

Detection: The fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore-quencher pair (e.g., excitation at 335-345 nm and emission at 485-510 nm).

-

Data Analysis: The percent inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Blood Pressure and Plasma Renin Activity Measurement in Conscious Dogs

Objective: To evaluate the effect of orally administered this compound on mean arterial pressure and plasma renin activity in a conscious, salt-depleted dog model.

Protocol:

-

Animal Model: Conscious beagle dogs are used for the study.

-

Salt Depletion: To activate the Renin-Angiotensin-Aldosterone System, the dogs are placed on a low-sodium diet and may be treated with a diuretic (e.g., furosemide) prior to the study. This makes blood pressure more sensitive to renin inhibition.

-

Drug Administration: this compound is administered orally as a single dose. A control group receives a vehicle.

-

Blood Pressure Measurement:

-

A catheter is surgically implanted into a major artery (e.g., femoral artery) of the dog under anesthesia prior to the study.

-

The catheter is connected to a pressure transducer to allow for continuous and direct measurement of arterial blood pressure in the conscious and unrestrained animal.

-

Mean arterial pressure is recorded at baseline and at multiple time points after drug administration.

-

-

Blood Sampling: Venous blood samples are collected from a separate catheter at baseline and at various time points post-dosing.

-

Plasma Renin Activity (PRA) Assay:

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen (B3276523) in the plasma sample during a fixed incubation period. The generated angiotensin I is quantified using a radioimmunoassay (RIA) or a similar method.

-

-

Data Analysis: The changes in mean arterial pressure and plasma renin activity from baseline are calculated for each dose group and compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

The following diagrams visualize the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.

References

The Development of A-74273: A Nonpeptidic Renin Inhibitor by Abbott Laboratories

An In-depth Retrospective for Drug Development Professionals

A-74273 was a potent, orally active, nonpeptidic renin inhibitor developed by Abbott Laboratories in the early 1990s as a potential therapeutic agent for hypertension. As a key regulator of the renin-angiotensin system (RAS), renin represented a prime target for antihypertensive drug development. This compound emerged from efforts to create renin inhibitors with improved oral bioavailability over earlier peptidic compounds. While its development was ultimately discontinued, the history of this compound provides valuable insights into the challenges and strategies of nonpeptidic drug design, preclinical evaluation, and metabolic profiling.

Mechanism of Action: Targeting the Renin-Angiotensin System

This compound functions as a competitive inhibitor of renin, the enzyme responsible for the conversion of angiotensinogen (B3276523) to angiotensin I. This is the rate-limiting step in the RAS cascade, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor. By blocking this initial step, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Below is a diagram illustrating the renin-angiotensin signaling pathway and the point of intervention for this compound.

In Vitro and In Vivo Efficacy

This compound demonstrated potent inhibition of renin in both purified enzyme assays and in plasma. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites

| Compound | Target | IC50 (nM) |

| This compound | Human Renin | 3.1 |

| This compound | Canine Renin | 43 |

Table 2: In Vivo Antihypertensive Efficacy of Oral this compound in Conscious, Salt-Depleted Dogs

| Oral Dose (mg/kg) | Peak Fall in Mean Arterial Pressure (mm Hg) | Maximal Inhibition of Plasma Renin Activity (%) |

| 0.3 | - | 43 ± 8 |

| 1 | - | - |

| 3 | -14 ± 1 | - |

| 10 | -26 ± 3 | - |

| 30 | -44 ± 3 | 98 ± 1 |

Table 3: Oral Bioavailability of this compound in Various Species

| Species | Oral Bioavailability (%) |

| Dog | 54 ± 13 |

| Ferret | - |

| Monkey | - |

| Rat | - |

Pharmacokinetics and Metabolism

Studies in dogs revealed that this compound is metabolized, at least in part, by cytochrome P450 3A. Two primary metabolites were identified: the des-morpholino amine (A-78030) and the hydroxyethyl (B10761427) amine (A-78242). Interestingly, these metabolites retained activity against human renin but were less potent against canine renin. This species-specific difference in metabolite activity accounted for discrepancies between bioavailability estimates from renin inhibitory activity assays and HPLC analysis of the parent compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for the key experiments conducted during the development of this compound.

Renin Inhibitor Activity Assay in Plasma

This protocol outlines a typical procedure for determining the inhibitory activity of a compound against renin in a plasma sample.

Methodology:

-

Plasma Collection: Collect blood into tubes containing EDTA and centrifuge to separate plasma.

-

Sample Preparation: To prevent the degradation of angiotensin I, add a protease inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the plasma.

-

Incubation: Aliquot the plasma and add varying concentrations of this compound or a vehicle control. Incubate the samples at 37°C for a defined period (e.g., 1-3 hours) to allow for the enzymatic reaction.

-

Reaction Termination: Stop the reaction by rapidly cooling the samples on ice.

-

Angiotensin I Quantification: Measure the amount of angiotensin I generated in each sample using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Calculate the percentage of renin inhibition for each concentration of this compound by comparing the amount of angiotensin I generated in the presence of the inhibitor to that in the vehicle control. Determine the IC50 value from the resulting dose-response curve.

In Vivo Antihypertensive Studies in Conscious, Salt-Depleted Dogs

This protocol describes a common model for evaluating the efficacy of antihypertensive agents that target the renin-angiotensin system.

Methodology:

-

Animal Model: Use conscious, healthy dogs. To activate the renin-angiotensin system, place the animals on a low-sodium diet for a period of time (e.g., 5-7 days) prior to the study.

-

Instrumentation: Surgically implant an arterial catheter for direct and continuous measurement of blood pressure and heart rate.

-

Baseline Measurements: Before drug administration, record baseline cardiovascular parameters and collect a blood sample to determine baseline plasma renin activity (PRA).

-

Drug Administration: Administer this compound orally via gavage at various dose levels.

-

Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate for an extended period (e.g., 24 hours).

-

Blood Sampling: Collect blood samples at multiple time points after dosing to measure PRA and plasma concentrations of this compound and its metabolites.

-

Data Analysis: Analyze the changes in blood pressure, heart rate, and PRA from baseline in response to this compound administration.

Determination of Oral Bioavailability

This protocol details the steps to determine the fraction of an orally administered drug that reaches the systemic circulation.

Methodology:

-

Animal Subjects: Use a cohort of animals (e.g., dogs).

-

Intravenous Administration: Administer a known dose of this compound intravenously to a group of animals. Collect blood samples at various time points to determine the plasma concentration-time profile.

-

Oral Administration: After a suitable washout period, administer a known oral dose of this compound to the same or a different group of animals. Collect blood samples at various time points.

-

Sample Analysis: Analyze the plasma samples from both groups to determine the concentration of this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Calculate the area under the plasma concentration-time curve (AUC) for both the intravenous (AUCiv) and oral (AUCoral) routes of administration.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

In Vitro Metabolism using Liver Microsomes

This protocol is used to investigate the metabolic fate of a drug candidate.

Methodology:

-

Microsome Preparation: Prepare liver microsomes from the species of interest (e.g., human, dog, rat).

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes, a NADPH-generating system (cofactor for cytochrome P450 enzymes), and this compound in a suitable buffer.

-

Incubation: Incubate the mixture at 37°C for a specific time period.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Identification: Analyze the incubation mixture using liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites.

-

Metabolic Pathway Elucidation: Based on the identified metabolites, propose the metabolic pathways of this compound.

Conclusion

The development of this compound represents a significant step in the pursuit of orally active, nonpeptidic renin inhibitors. The comprehensive preclinical evaluation of this compound provided valuable data on its efficacy, mechanism of action, pharmacokinetics, and metabolism. Although its development was not pursued to market, the lessons learned from this compound have undoubtedly contributed to the broader understanding of renin inhibitor drug design and development, paving the way for future advancements in the treatment of hypertension.

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with A-74273

These application notes provide detailed protocols for conducting in vivo experiments to evaluate the efficacy of A-74273, a potent nonpeptide renin inhibitor, as an antihypertensive agent. The protocols are intended for researchers, scientists, and drug development professionals working with animal models of hypertension.

Overview

This compound is an orally active renin inhibitor that has demonstrated significant antihypertensive effects in preclinical studies. The following protocols describe the use of a conscious, salt-depleted dog model to assess the dose-dependent effects of this compound on blood pressure and plasma renin activity (PRA).

Signaling Pathway of the Renin-Angiotensin System (RAS)

This compound exerts its antihypertensive effect by inhibiting renin, the key enzyme in the Renin-Angiotensin System (RAS). The diagram below illustrates the RAS signaling cascade and the point of inhibition by this compound.

Caption: Renin-Angiotensin System and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in conscious, salt-depleted dogs.

Table 1: Dose-Dependent Effect of Oral this compound on Mean Arterial Pressure (MAP)

| Oral Dose (mg/kg) | Number of Animals (n) | Baseline MAP (mmHg) | Peak Fall in MAP (mmHg) |

| 0.3 | 8 | 105 ± 2 | -5 ± 2 |

| 1 | 8 | 106 ± 2 | -10 ± 2 |

| 3 | 8 | 107 ± 2 | -14 ± 1 |

| 10 | 8 | 108 ± 2 | -26 ± 3 |

| 30 | 8 | 109 ± 2 | -44 ± 3 |

| 60 | 6 | Not Reported | -46 ± 5 |

Table 2: Dose-Dependent Effect of Oral this compound on Plasma Renin Activity (PRA)

| Oral Dose (mg/kg) | Baseline PRA (ng Angiotensin I/ml/hr) | Maximal PRA Inhibition (%) |

| 0.3 | 10.9 ± 1.1 | 43 ± 8 |

| 1 | 11.5 ± 1.0 | 65 ± 7 |

| 3 | 12.1 ± 1.1 | 82 ± 5 |

| 10 | 12.7 ± 1.1 | 95 ± 2 |

| 30 | 12.5 ± 1.2 | 98 ± 1 |

Table 3: Effect of Intravenous this compound on Mean Arterial Pressure (MAP)

| Intravenous Dose (mg/kg) | Number of Animals (n) | Maximum Reduction in MAP (mmHg) |

| 10 | 6 | Not Reported |

| 30 | 6 | Not Reported |

Experimental Protocols

Animal Model: Conscious, Salt-Depleted Dog

Objective: To induce a state of elevated and stable plasma renin activity to reliably assess the efficacy of a renin inhibitor.

Materials:

-

Male or female beagle dogs (typically 8-12 kg)

-

Low sodium diet (e.g., commercially available prescription diet)

-

Furosemide (B1674285) solution for injection

-

Standard dog housing and care facilities

Protocol:

-

House dogs individually and acclimate them to the laboratory environment and experimental procedures.

-

For at least 7 days prior to the experiment, feed the dogs a low sodium diet.

-

On the day before the experiment, administer a single intramuscular injection of furosemide (e.g., 5 mg/kg) to induce diuresis and further deplete sodium levels.

-

Provide water ad libitum throughout the salt-depletion period.

-

This protocol typically results in a stable, elevated plasma renin activity.

Experimental Workflow for Efficacy Studies

The following workflow outlines the key steps for evaluating the in vivo efficacy of this compound.

Caption: In Vivo Efficacy Study Workflow.

Protocol for Efficacy Testing of this compound

Objective: To determine the dose-dependent effect of this compound on blood pressure and plasma renin activity.

Materials:

-

Conscious, salt-depleted dogs

-

This compound (formulated for oral or intravenous administration)

-

Arterial catheter and pressure transducer system for direct blood pressure measurement

-

Blood collection tubes (containing EDTA)

-

Centrifuge

-

Plasma Renin Activity (PRA) assay kit

Protocol:

-

On the day of the experiment, place an arterial catheter in a peripheral artery (e.g., femoral artery) of the conscious dog for direct and continuous measurement of blood pressure and heart rate. Allow the animal to stabilize.

-

Collect a baseline blood sample for the determination of plasma renin activity.

-

Administer this compound either orally (p.o.) via gavage or intravenously (i.v.) as a bolus injection. Doses can range from 0.3 to 60 mg/kg for oral administration and 10 to 30 mg/kg for intravenous administration.

-

Continuously monitor and record mean arterial pressure (MAP) and heart rate for a predetermined period (e.g., up to 24 hours post-dose).

-

Collect serial blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) for the determination of PRA and plasma concentrations of this compound.

-

Process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Analyze plasma samples for PRA using a commercially available radioimmunoassay (RIA) or ELISA kit.[1][2]

-

Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC).

-

At the end of the experiment, humanely euthanize the animal or allow for a washout period before subsequent experiments, as approved by the Institutional Animal Care and Use Committee (IACUC).

Plasma Renin Activity (PRA) Assay

Objective: To quantify the activity of renin in plasma samples.

Principle: The assay measures the generation of angiotensin I from endogenous angiotensinogen by renin in the plasma sample. The amount of angiotensin I generated over a specific time is then quantified, typically by a competitive immunoassay.

Protocol (General Steps):

-

Thaw frozen plasma samples on ice.

-

To a portion of the plasma, add a generation buffer and protease inhibitors to prevent the degradation of angiotensin I.

-

Divide the sample into two aliquots. Incubate one aliquot at 37°C to allow for the enzymatic generation of angiotensin I by renin. Incubate the second aliquot at 4°C to serve as a baseline control (no generation).

-

After a defined incubation period (e.g., 1.5 to 3 hours), stop the enzymatic reaction.

-

Quantify the amount of angiotensin I in both the 37°C and 4°C samples using a validated immunoassay (e.g., RIA or ELISA).

-

Calculate the plasma renin activity by subtracting the angiotensin I concentration in the 4°C sample from the 37°C sample and dividing by the incubation time. Results are typically expressed as ng of Angiotensin I/mL/hour.[1][2]

References

Application Notes and Protocols for A-74273 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of A-74273, a potent and selective non-peptidic renin inhibitor, in various animal models. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Overview of this compound

This compound is an experimental drug developed by Abbott Laboratories that acts as a direct inhibitor of renin, the enzyme responsible for the initial and rate-limiting step of the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor and a key player in the pathophysiology of hypertension and other cardiovascular diseases.[1][2][3][4] Preclinical studies have primarily focused on its cardiovascular effects in canine and rodent models.[5]

Quantitative Data Presentation

The following tables summarize the key quantitative data obtained from preclinical studies of this compound in animal models.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Animal Model | Administration Route | Dosage | Source |

| Bioavailability | 26 ± 10% | Dog | Intraduodenal | 10 mg/kg | [5] |

Table 2: Hemodynamic Effects of Intravenous this compound Infusion in Sodium-Depleted Anesthetized Dogs

| Dosage (mg/kg/min) | Maximal % Change in Mean Arterial Pressure (MAP) | Maximal % Change in Systemic Vascular Resistance (SVR) | Maximal % Change in Left Ventricular End-Diastolic Pressure (LVEDP) | Source |

| 0.001 | -4 ± 1% | - | - | [5] |

| 0.01 | -19 ± 3% | -21 ± 2% | -40 ± 8% | [5] |

| 0.1 | -23 ± 3% | -25 ± 2% | -47 ± 12% | [5] |

Table 3: Hemodynamic Effects of Intravenous this compound Infusion in Sodium-Replete Anesthetized Dogs

| Dosage (mg/kg/min) | Maximal % Change in Mean Arterial Pressure (MAP) | Maximal % Change in Systemic Vascular Resistance (SVR) | Source |

| 0.01 | No significant response | No significant response | [5] |

| 0.1 | -13 ± 2% | -7 ± 6% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in animal models.

Cardiovascular Effects in a Canine Model of Hypertension

This protocol is based on studies evaluating the hemodynamic effects of this compound in dogs.[5]

Objective: To assess the dose-dependent effects of this compound on blood pressure and other hemodynamic parameters in a canine model.

Animals: Male beagle dogs.

Materials:

-

This compound

-

Vehicle (e.g., 5% dextrose in water)

-

Anesthetic (e.g., pentobarbital)

-

Catheters for intravenous administration and blood pressure monitoring

-

Hemodynamic monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the dogs and surgically implant catheters for drug administration (e.g., into a femoral vein) and for monitoring arterial blood pressure and other hemodynamic parameters.

-

Sodium Depletion (Optional): To enhance the renin-angiotensin system's activity, a sodium-depleted state can be induced prior to the experiment.[5]

-

Drug Preparation: Dissolve this compound in a suitable vehicle to the desired concentrations for bolus and infusion.

-

Administration:

-

Administer a single intravenous (i.v.) bolus of this compound.

-

Immediately follow the bolus with a 30-minute i.v. infusion of this compound at a rate of one-tenth the bolus dose per minute.[5]

-

Control animals should receive the vehicle alone.

-

-